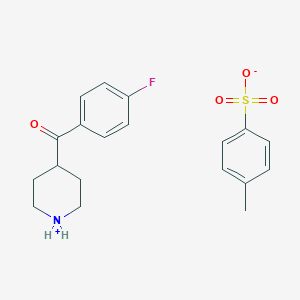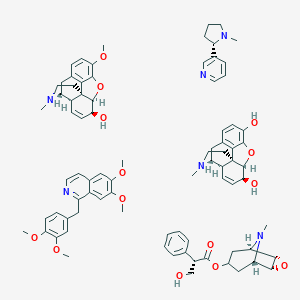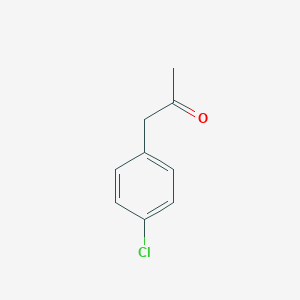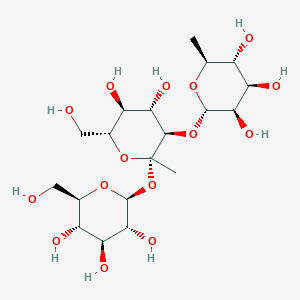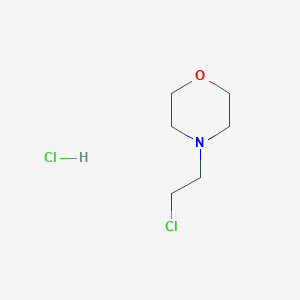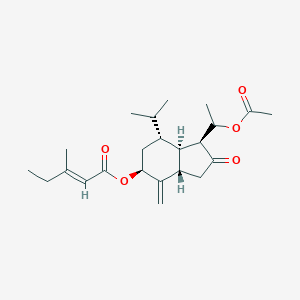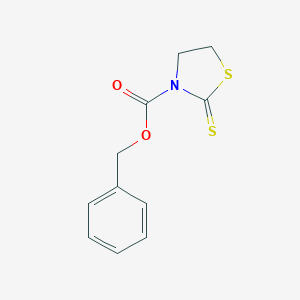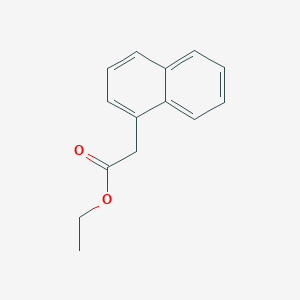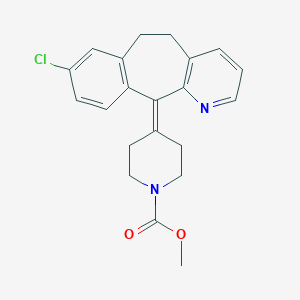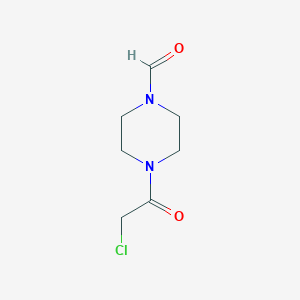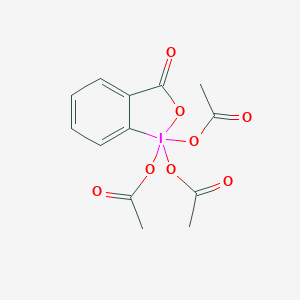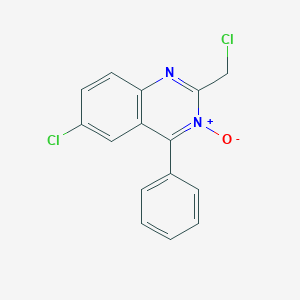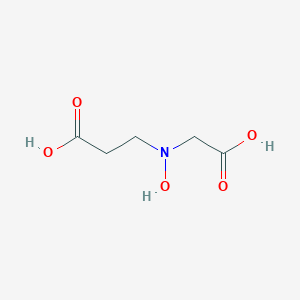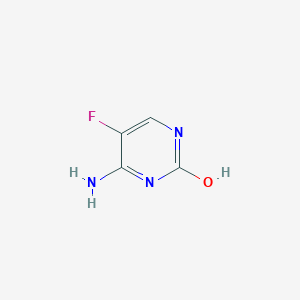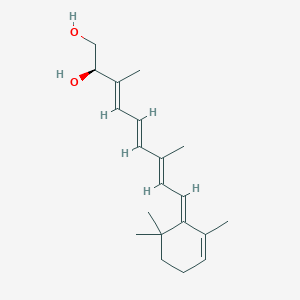
14-Hydroxy-4,14-retro-retinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Hydroxy-4,14-retro-retinol, also known as 14-HRR, is a synthetic retinoid that has gained attention in recent years due to its potential therapeutic applications. Retinoids are a class of compounds that are structurally related to vitamin A and have been shown to play a crucial role in various biological processes. The synthesis of 14-HRR was first reported in 2004, and since then, several studies have been conducted to investigate its properties and potential applications.
Mecanismo De Acción
The mechanism of action of 14-Hydroxy-4,14-retro-retinol is not fully understood. However, it is believed to act through the retinoic acid receptor (RAR) pathway. RARs are nuclear receptors that bind to retinoids and regulate gene expression. 14-Hydroxy-4,14-retro-retinol has been shown to activate RARs, leading to the upregulation of various genes involved in cell differentiation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 14-Hydroxy-4,14-retro-retinol are diverse. It has been shown to induce cell differentiation, which is a crucial process in the development and maintenance of tissues. Additionally, 14-Hydroxy-4,14-retro-retinol has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 14-Hydroxy-4,14-retro-retinol in lab experiments is its ability to induce cell differentiation and inhibit cell proliferation. This makes it a useful tool in studying the mechanisms of cancer development and progression. Additionally, 14-Hydroxy-4,14-retro-retinol has been shown to modulate the immune system, which could have implications in the treatment of autoimmune diseases.
However, there are also limitations to using 14-Hydroxy-4,14-retro-retinol in lab experiments. One limitation is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the mechanism of action of 14-Hydroxy-4,14-retro-retinol is not fully understood, which could complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 14-Hydroxy-4,14-retro-retinol. One area of interest is its potential use in cancer therapy. Several studies have shown that 14-Hydroxy-4,14-retro-retinol has anti-tumor activity in various cancer cell lines. However, more research is needed to determine its efficacy in vivo and its potential side effects.
Another area of interest is its potential use in the treatment of autoimmune diseases. 14-Hydroxy-4,14-retro-retinol has been shown to modulate the immune system by regulating the production of cytokines and chemokines. This could have implications in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis.
In conclusion, 14-Hydroxy-4,14-retro-retinol is a synthetic retinoid that has potential applications in scientific research. Its ability to induce cell differentiation, inhibit cell proliferation, and modulate the immune system make it a useful tool in studying various biological processes. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 14-Hydroxy-4,14-retro-retinol involves a multistep process that starts with the conversion of vitamin A to retinaldehyde. Retinaldehyde is then subjected to a series of chemical reactions that involve oxidation, reduction, and cyclization to yield 14-Hydroxy-4,14-retro-retinol. The synthesis of 14-Hydroxy-4,14-retro-retinol is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
The potential applications of 14-Hydroxy-4,14-retro-retinol in scientific research are vast. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. 14-Hydroxy-4,14-retro-retinol has also been shown to induce cell differentiation, which is a crucial process in the development and maintenance of tissues. Additionally, 14-Hydroxy-4,14-retro-retinol has been shown to modulate the immune system, which could have implications in the treatment of autoimmune diseases.
Propiedades
Número CAS |
139257-77-5 |
|---|---|
Nombre del producto |
14-Hydroxy-4,14-retro-retinol |
Fórmula molecular |
C20H30O2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
(2R,3E,5E,7E,9E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-triene-1,2-diol |
InChI |
InChI=1S/C20H30O2/c1-15(8-6-9-17(3)19(22)14-21)11-12-18-16(2)10-7-13-20(18,4)5/h6,8-12,19,21-22H,7,13-14H2,1-5H3/b8-6+,15-11+,17-9+,18-12-/t19-/m0/s1 |
Clave InChI |
PCRZONNRANOQPA-ZVSDKSQSSA-N |
SMILES isomérico |
CC\1=CCCC(/C1=C\C=C(/C)\C=C\C=C(/C)\[C@H](CO)O)(C)C |
SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C(CO)O)(C)C |
SMILES canónico |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C(CO)O)(C)C |
Sinónimos |
14-HRR 14-hydroxy-4,14-retro-retinol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



